molecular formula C11H17NO5S B11738868 (3R,4S)-4-aminooxolan-3-ol;4-methylbenzenesulfonic acid

(3R,4S)-4-aminooxolan-3-ol;4-methylbenzenesulfonic acid

Katalognummer: B11738868
Molekulargewicht: 275.32 g/mol
InChI-Schlüssel: PNRWCDHUVJIBPS-AGLLAZAASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R,4S)-4-aminooxolan-3-ol;4-methylbenzenesulfonic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of an aminooxolan ring and a methylbenzenesulfonic acid group, which contribute to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-aminooxolan-3-ol;4-methylbenzenesulfonic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of glycine ethyl ester, followed by ring closure and subsequent functional group modifications . The reaction conditions often require specific catalysts and controlled environments to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of biocatalysts and engineered microbial strains, such as Escherichia coli, has been explored to produce similar compounds with high efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

(3R,4S)-4-aminooxolan-3-ol;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Wissenschaftliche Forschungsanwendungen

(3R,4S)-4-aminooxolan-3-ol;4-methylbenzenesulfonic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of (3R,4S)-4-aminooxolan-3-ol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(3R,4S)-4-aminooxolan-3-ol;4-methylbenzenesulfonic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H17NO5S

Molekulargewicht

275.32 g/mol

IUPAC-Name

(3R,4S)-4-aminooxolan-3-ol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8O3S.C4H9NO2/c1-6-2-4-7(5-3-6)11(8,9)10;5-3-1-7-2-4(3)6/h2-5H,1H3,(H,8,9,10);3-4,6H,1-2,5H2/t;3-,4-/m.0/s1

InChI-Schlüssel

PNRWCDHUVJIBPS-AGLLAZAASA-N

Isomerische SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1[C@@H]([C@H](CO1)O)N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(C(CO1)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.